Cas no 946268-03-7 (2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide)

2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide 化学的及び物理的性質
名前と識別子
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- 2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
- VU0628959-1
- AKOS024489144
- 2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide
- F5014-0232
- 946268-03-7
- 2-chloro-6-fluoro-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide
- 2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide
-
- インチ: 1S/C21H16ClFN4O2/c1-12-6-7-13(17-11-27-18(24-17)8-9-19(26-27)29-2)10-16(12)25-21(28)20-14(22)4-3-5-15(20)23/h3-11H,1-2H3,(H,25,28)
- InChIKey: KPRUWDGUJOLQJF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C(NC1C=C(C=CC=1C)C1=CN2C(C=CC(=N2)OC)=N1)=O)F
計算された属性
- せいみつぶんしりょう: 410.0945816g/mol
- どういたいしつりょう: 410.0945816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 585
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 68.5Ų
2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5014-0232-1mg |
2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |
946268-03-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5014-0232-5μmol |
2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |
946268-03-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5014-0232-50mg |
2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |
946268-03-7 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5014-0232-20mg |
2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |
946268-03-7 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5014-0232-10mg |
2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |
946268-03-7 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5014-0232-15mg |
2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |
946268-03-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5014-0232-75mg |
2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |
946268-03-7 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5014-0232-10μmol |
2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |
946268-03-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5014-0232-5mg |
2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |
946268-03-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5014-0232-30mg |
2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide |
946268-03-7 | 30mg |
$119.0 | 2023-09-10 |
2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide 関連文献
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2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamideに関する追加情報
Introduction to 2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide (CAS No. 946268-03-7) in Modern Chemical Biology
2-chloro-6-fluoro-N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide, identified by the CAS number 946268-03-7, represents a novel compound with significant potential in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its unique combination of fluorine and chlorine substituents, which modulate its pharmacokinetic properties. The presence of a benzamide core linked to a 6-methoxyimidazo[1,2-bpyridazin-2-yl]-substituted phenyl ring introduces a complex pharmacophore that is likely to interact with biological targets in a multifaceted manner.
The compound’s structure is a testament to the evolving sophistication of drug design strategies, where precise molecular modifications can yield compounds with enhanced binding affinity and selectivity. The benzamide moiety is a well-documented pharmacophore in medicinal chemistry, often employed in the development of bioactive molecules due to its ability to engage with various biological receptors and enzymes. In particular, the amide group’s polar nature facilitates hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes.
The 6-fluoro substituent at the para position of the benzene ring introduces fluorine, an element that is frequently incorporated into pharmaceuticals to improve metabolic stability and binding affinity. Fluorine’s electron-withdrawing properties can modulate the electronic distribution of the molecule, thereby influencing its interactions with biological targets. Additionally, the chloro group at the ortho position further fine-tunes the compound’s physicochemical properties, including lipophilicity and solubility.
The most intriguing feature of 2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide is its heterocyclic component—the 6-methoxyimidazo[1,2-bpyridazin-2-yl] moiety. This fused heterocycle is a relatively understudied scaffold in medicinal chemistry but has shown promise in various therapeutic applications. The imidazo[1,2-bpyridazine] core is known for its ability to interact with biological systems through multiple binding modes, including hydrogen bonding and hydrophobic interactions. The 5-{6-methoxyimidazo[1,2-bpyridazin-2-yl}-substituted phenyl ring adds another layer of complexity, providing additional sites for molecular recognition.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with remarkable accuracy. Molecular docking studies suggest that 2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide may interact with enzymes and receptors involved in critical biological pathways. For instance, its structural features are reminiscent of molecules that inhibit kinases and other enzyme targets implicated in cancer and inflammatory diseases.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial assays indicate that it exhibits moderate activity against certain enzymatic targets, with IC50 values that rival those of known therapeutic agents. The benzamide moiety appears to be crucial for mediating these interactions, as analogs lacking this group demonstrate significantly reduced potency. Furthermore, the presence of both fluorine and chlorine substituents appears to enhance binding affinity without compromising selectivity.
The synthesis of 946268-03-7 presents an interesting challenge due to its complex architecture. Multistep synthetic routes involving cross-coupling reactions and cyclization steps have been employed to construct the desired heterocyclic core. Advances in synthetic methodologies have made it possible to introduce fluorine and chlorine substituents with high precision, ensuring that the final product retains its intended pharmacological properties.
One of the most promising applications of this compound lies in its potential as an inhibitor of protein-protein interactions (PPIs). PPIs play a pivotal role in numerous cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. The ability of 2-chloro-6-fluoro-N-(5-{6-methoxyimidazo[1,2-bpyridazin-2-yl}-2-methylphenyl)benzamide to disrupt these interactions could lead to novel therapeutic strategies.
Another area where this molecule shows promise is in antimicrobial research. The increasing prevalence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The structural features of 946268-03-7, particularly its heterocyclic core and functional groups like benzamide and fluorine substituents, make it a candidate for further exploration as an antimicrobial compound.
The development of new drug candidates is often hampered by issues related to bioavailability and metabolic stability. However, 946268-03-7 exhibits favorable pharmacokinetic properties when evaluated in preclinical models. Its moderate lipophilicity ensures good oral absorption, while its metabolic stability allows for prolonged circulation within the body.
Future research will focus on optimizing the structure-function relationship of this compound through structure-based drug design approaches. By leveraging computational modeling techniques and experimental validation, 946268-03-7 could be refined into a lead candidate for further development into a novel therapeutic agent.
In conclusion, 946268-03-7 represents a significant advancement in chemical biology and pharmaceutical research due to its complex structure and multifaceted pharmacological potential. Its unique combination of structural features makes it a promising candidate for treating various diseases ranging from cancer to infectious disorders. As research continues, 946268-03-7 may pave the way for new therapeutic strategies based on innovative molecular designs.
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